molecular formula C13H23NO5 B11803404 (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate

(R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate

Cat. No.: B11803404
M. Wt: 273.33 g/mol
InChI Key: KPIHQUOWUIQYNL-VIFPVBQESA-N
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Description

®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups, as well as two ester functional groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with an epoxide or a dihaloalkane under basic conditions.

    Introduction of Substituents: The tert-butyl, methyl, and dimethyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine ring, followed by the addition of alkyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid groups on the morpholine ring. This can be achieved by reacting the carboxylic acids with alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of ®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles such as amines or thiols replace the ester groups to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of catalysts or under basic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amides, thioesters

Scientific Research Applications

®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used as an intermediate in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester functional groups can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The tert-butyl and dimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is unique due to its combination of a morpholine ring with tert-butyl, methyl, and dimethyl groups, as well as its ester functional groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in diverse scientific and industrial applications.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl (3R)-2,2-dimethylmorpholine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-8-18-13(4,5)9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1

InChI Key

KPIHQUOWUIQYNL-VIFPVBQESA-N

Isomeric SMILES

CC1([C@@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C

Canonical SMILES

CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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